1,1'-[6-(3,4-dimethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
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Overview
Description
1-[7-ACETYL-6-(3,4-DIMETHYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles.
Preparation Methods
The synthesis of 1-[7-ACETYL-6-(3,4-DIMETHYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or other suitable reagents in the presence of a base such as triethylamine . The reaction conditions often include refluxing in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[7-ACETYL-6-(3,4-DIMETHYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, methanol), and catalysts or bases to facilitate the reactions . Major products formed from these reactions include sulfoxides, sulfones, thiols, and amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[7-ACETYL-6-(3,4-DIMETHYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
1-[7-ACETYL-6-(3,4-DIMETHYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE can be compared with other similar compounds such as:
1,3,4-Thiadiazoles: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Thioamides: These compounds contain sulfur and nitrogen atoms and are known for their antimicrobial properties.
5-Arylazothiazoles: These compounds have a similar heterocyclic structure and are used in various pharmaceutical applications.
The uniqueness of 1-[7-ACETYL-6-(3,4-DIMETHYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H18N4O2S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[5-acetyl-6-(3,4-dimethylphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C17H18N4O2S/c1-9-6-7-14(8-10(9)2)15-16(11(3)22)24-17-19-18-12(4)20(17)21(15)13(5)23/h6-8H,1-5H3 |
InChI Key |
QFBIXLDLBOLIFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC3=NN=C(N3N2C(=O)C)C)C(=O)C)C |
Origin of Product |
United States |
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